

Application Notes and Protocols: β -Damascone in Flavor and Fragrance Compositions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Damascone*

Cat. No.: B3424486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

β -Damascone, a member of the rose ketone family, is a potent aroma chemical prized for its complex and impactful sensory profile.[1] Despite its often low concentrations in natural products, it significantly contributes to the characteristic aroma of roses, black tea, and various fruits.[1][2][3] Synthetically produced β -damascone is a vital ingredient for perfumers and flavorists, lending a unique richness and complexity to a wide array of commercial products.[4] [5] These application notes provide a comprehensive overview of β -damascone's properties, its use in flavor and fragrance compositions, and detailed protocols for its analysis and sensory evaluation.

Chemical and Physical Properties

β -Damascone is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[1] It exists as cis and trans isomers, with the racemic mixture commonly used in commercial applications.[2]

Property	Value	Reference
Chemical Name	(E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-en-1-one	[6]
CAS Number	23726-91-2	[7]
FEMA Number	3243	[2][5]
Molecular Formula	C ₁₃ H ₂₀ O	[2][8]
Molecular Weight	192.30 g/mol	[2][9]
Appearance	Colorless to pale yellow liquid	[2][9]
Boiling Point	271.2±10.0 °C (Predicted)	[8]
Flash Point	>100 °C (>212 °F)	[2][5]
Density	~0.938 g/cm ³	[2]
Solubility	Soluble in ethanol	[9][10]

Olfactory and Gustatory Profile

β-Damascone possesses an intensely fruity and floral aroma with a multifaceted character. Its complexity makes it a versatile ingredient in both flavor and fragrance applications.

Odor Profile: The primary scent is described as fruity-floral, reminiscent of rose, plum, and blackcurrant.[3][11][12] It also exhibits nuances of honey, tobacco, and a subtle woody character.[3][7][12] Even in minimal doses, it imparts freshness, radiance, and intensity to a fragrance.[11]

Flavor Profile: In flavor applications, β-damascone provides a green, woody, and minty taste with herbal and floral undertones.[3][8][11] It is particularly effective in enhancing berry flavors and can introduce sophisticated layers to a variety of food and beverage products.[7]

Applications in Flavor Compositions

β-Damascone is a valuable tool for flavorists seeking to amplify or introduce fruity and floral notes.[7] It is utilized in parts-per-million (ppm) concentrations to achieve a significant impact

without being overpowering.[7]

Food & Beverage Category	Recommended Use Level (ppm)	Sensory Effect	Reference
Baked Goods	up to 10.0	Enhances fruit fillings and adds complexity to baked notes.	[13]
Non-alcoholic Beverages	up to 10.0	Boosts berry and fruit flavors in juices, sodas, and teas.	[3][13]
Confectioneries & Jams	Not specified, but widely used	Amplifies central berry flavors.	[7]
Dairy Products	Not specified	Adds intriguing dimensions to yogurts and other dairy items.	[7]
Savory Seasonings	Not specified	Provides a subtle touch of fruitiness.	[7]
General Use (as consumed)	0.01 - 1.0	Imparts green, woody, minty, herbal, and floral nuances.	[3]

Applications in Fragrance Compositions

In perfumery, β -damascone is a high-impact modifier that adds radiance and a distinctive character.[11][12] It is particularly valuable in rose accords but also finds use in a wide range of floral, woody, and fruity fragrances.[5][12]

Product Category	Recommended Use Level (%)	Role in Fragrance	Reference
Fine Fragrance	0.01 - 0.05	Top and heart note, provides radiance and complexity.	[5]
Shampoo	0.07 - 0.26	Enhances fruity and floral notes.	[5]
Shower Gel	0.03 - 0.16	Lends a fresh, fruity-floral character.	[5]
Soap	0.03 - 0.16	Provides a distinctive and lasting scent.	[5]
Detergent	0.04 - 0.2	Adds a powerful fruity-floral aroma.	[5]
Softener	0.03 - 0.18	Imparts a fresh and pleasant scent to fabrics.	[5]
Candles	0.06 - 0.19	Creates a diffusive and appealing ambiance.	[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of β -Damascone using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of β -damascone in a liquid matrix (e.g., wine, beverage).

Objective: To accurately determine the concentration of β -damascone in a sample.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)

- Stable isotope-labeled internal standard (e.g., d₆-β-damascone)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Sample matrix
- Solvents (e.g., dichloromethane, methanol)
- Standard β-damascone for calibration curve

Procedure:

- Sample Preparation:
 - Spike a known volume of the liquid sample with the internal standard.
 - Condition the SPE cartridge with methanol followed by water.
 - Load the spiked sample onto the SPE cartridge.
 - Wash the cartridge with water to remove interfering polar compounds.
 - Elute β-damascone and the internal standard with dichloromethane.
 - Concentrate the eluate under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Inject the concentrated extract into the GC-MS system.
 - GC Conditions (example):
 - Column: DB-5ms or equivalent
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 1 min, then ramp at 15°C/min to 305°C.[14]
 - MS Conditions (example):

- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.[\[14\]](#)
- Monitored Ions (m/z): Quantifier: 190 (Molecular Ion); Qualifiers: 69, 91, 121, 175.[\[14\]](#)
- Data Analysis:
 - Construct a calibration curve using known concentrations of the β -damascone standard.
 - Calculate the concentration of β -damascone in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Descriptive Sensory Analysis of β -Damascone

This protocol provides a framework for the sensory evaluation of β -damascone in a specific matrix.

Objective: To identify and quantify the sensory attributes of β -damascone.

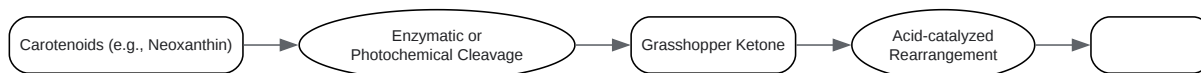
Panel: A trained sensory panel of 8-12 individuals is required.[\[14\]](#) Panelists should be trained to recognize and scale the intensity of various aroma and flavor attributes.

Procedure:

- Lexicon Development:
 - The panel, guided by a panel leader, develops a consensus vocabulary to describe the aroma and flavor of the samples.
 - Provide reference standards for each attribute (e.g., rose oil for "rosy," plum juice for "plum").
- Sample Preparation:
 - Prepare solutions of β -damascone in a neutral carrier (e.g., 10-12% hydroalcoholic solution or a specific wine base).[\[15\]](#)

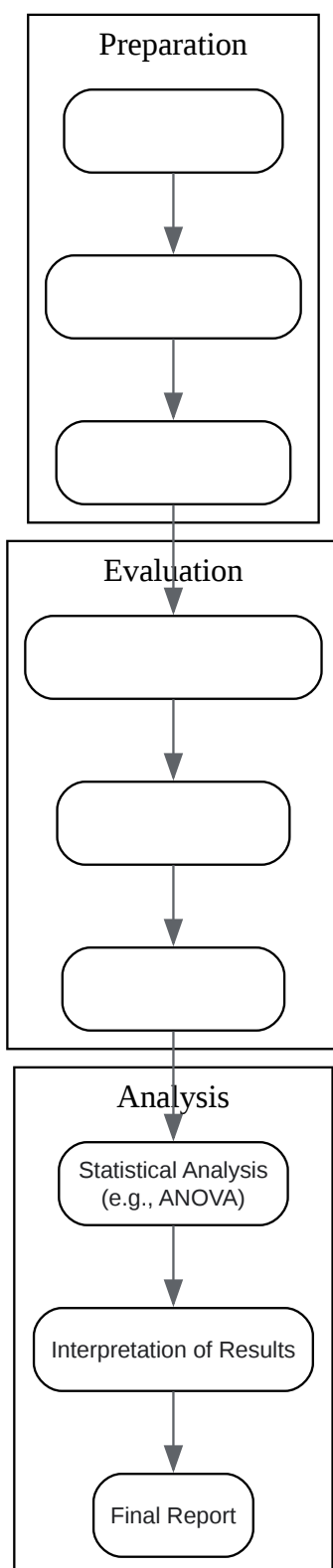
- The concentration should be perceptible but not overwhelming, determined through preliminary testing.
- Include a control sample without added β -damascone.[14]
- Evaluation:
 - Present samples to panelists individually in a controlled sensory laboratory.
 - Samples should be coded and presented in a randomized order to prevent bias.
 - Panelists rate the intensity of each descriptor on a line scale (e.g., 0-15 cm).[14]
- Data Analysis:
 - Analyze the intensity ratings statistically (e.g., using ANOVA) to identify significant differences in sensory attributes between the control and the sample containing β -damascone.

Visualizations



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of β -Damascone from carotenoid degradation.



[Click to download full resolution via product page](#)

Caption: Workflow for descriptive sensory analysis.

Safety and Handling

β -Damascone is classified as a mild skin irritant and may cause an allergic skin reaction.[6] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses. For storage, it should be kept in a cool, dry place in tightly sealed containers.[16]

Conclusion

β -Damascone is an exceptionally versatile and impactful aroma chemical. Its unique sensory profile enriches a wide variety of flavor and fragrance compositions. A thorough understanding of its properties and appropriate application levels is crucial for leveraging its full potential in product development. The provided protocols offer a foundation for the precise quantification and sensory characterization of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Damascone - Wikipedia [en.wikipedia.org]
2. ScenTree - (E/Z)-Béta-damascone® (CAS N° 35044-68-9) [scentree.co]
3. perfumerflavorist.com [perfumerflavorist.com]
4. Beta Damascone: How Perfumers Utilize Beta Damascone [chemicalbull.com]
5. DAMASCONE BETA FAB [studio.dsm-firmenich.com]
6. Beta Damascone Online | Beta Damascone Manufacturer and Suppliers [scimplify.com]
7. nbino.com [nbino.com]
8. Beta-Damascone CAS#: 35044-68-9 [m.chemicalbook.com]
9. beta-DAMASCONE | C₁₃H₂₀O | CID 5374527 - PubChem [pubchem.ncbi.nlm.nih.gov]
10. beta-Damascone, (Z)- | C₁₃H₂₀O | CID 1616260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (E)-beta-damascone, 23726-91-2 [thegoodscentscopy.com]
- 12. fraterworks.com [fraterworks.com]
- 13. (E)-beta-damascone, 23726-91-2 [perflavory.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. finefrag.com [finefrag.com]
- To cite this document: BenchChem. [Application Notes and Protocols: β -Damascone in Flavor and Fragrance Compositions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424486#application-of-beta-damascone-in-flavor-and-fragrance-compositions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com